molecular formula C15H12OS B8570394 3-(4-methoxy-phenyl)-benzo[b]thiophene

3-(4-methoxy-phenyl)-benzo[b]thiophene

Cat. No.: B8570394
M. Wt: 240.3 g/mol
InChI Key: HULPPSASFRRIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxy-phenyl)-benzo[b]thiophene: is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring at the 4-position. Benzothiophenes are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxy-phenyl)-benzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-(4-methoxyphenyl)thiophene-3-carboxylic acid using a dehydrating

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-benzothiophene

InChI

InChI=1S/C15H12OS/c1-16-12-8-6-11(7-9-12)14-10-17-15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

HULPPSASFRRIEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Mix 3-bromobenzo[b]thiophene (5.83 g, 27.4 mmol), tetrakis(triphenylphosphine)palladium (O) (1.00 g, 0.865 mmol) and toluene (60 mL) and purge with nitrogen. Rapidly, add a 2 M aqueous solution of sodium carbonate (27 mL) and purge with nitrogen. Add a solution of 4-methoxyphenylboronic acid (4.57 g, 30.1 mmol) in methanol (13 mL), purge with nitrogen and heat at a gentle reflux for 4.5 hours. Let cool and stir at room temperature, overnight. TLC (30% dicloromethane in heptane) shows that all starting material is consumed. Dilute reaction mixture with ethyl acetate (100 mL). Wash with 2 M sodium carbonate (75 mL), water (75 mL), saturated sodium chloride (75 mL), dry (MgSO4) and concentrate (in vacuo) to give a residue. Purify the residue by column (silica) chromatography (20% dichloromethane in heptane) to give a mixture as a residue. Dissolve the residue in 30% ether in heptane, filter, evaporate and dry (0.5 mm Hg, room temperature) to give the title compound as a clear oil (5.47 g, 83% Yield).
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of butyl lithium in hexane (15 ml, 1.6M; 24 mmole) was added to a stirred solution of 3-bromobenzothiophene (5 g, 23.5 mmole) in diethyl ether (70 ml) at -78° C. The mixture was stirred at -75° C. for 30 minutes and then a solution of anhydrous zinc chloride (3.2 g, 23.5 mmoles) in diethyl ether (70 ml) was added. The mixture was maintained at -70° C. for a further 30 minutes and 4-iodoanisole (5.2 g, 22.2 mmole) and tetrakis triphenylphosphine palladium (0) (1.4 g, 1.2 mmole) were then added. The reaction mixture was allowed to warm to room temperature and after one hour 2N hydrochloric acid (50 ml) was added. The organic phase was separated, washed with water (2×50 ml) and dried. The solvent was evaporated and the crude product chromatographed on silica to obtain the desired product (2.7 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium (0)
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
3.2 g
Type
catalyst
Reaction Step Four

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